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Compound of Interest

Compound Name: 6-Methyl-1-heptene

Cat. No.: B080069 Get Quote

6-Methyl-1-heptene is an aliphatic, unsaturated hydrocarbon with the chemical formula C₈H₁₆.

[1][2] Its structure, featuring a terminal double bond and a methyl group near the end of the

carbon chain, influences its reactivity and physical properties. The placement of the methyl

group introduces chirality, though thermodynamic properties are typically reported for the

racemate.

Key Identifiers:

IUPAC Name: 6-methylhept-1-ene[1][2]

CAS Registry Number: 5026-76-6[1][2]

Molecular Weight: 112.21 g/mol [2][3]

SMILES: C=CCCCC(C)C[1]

Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is a critical parameter for calculating the heat of reaction for

any process involving the target molecule. For 6-Methyl-1-heptene, experimentally determined

values are not readily available in the literature. Therefore, reliance on high-quality

computational models is necessary.

A quantitative structure-property relationship (QSPR) model has predicted the standard

enthalpy of formation (ΔfH°) for 6-Methyl-1-heptene to be -129.5 kJ/mol.[4] Another estimation

based on the Joback group contribution method provides a value of -88.30 kJ/mol for the ideal
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gas phase.[5] The discrepancy between these values underscores the importance of the

chosen computational methodology and highlights the need for experimental validation.

Causality and Experimental Protocol: Combustion
Calorimetry
The standard enthalpy of formation for organic compounds is authoritatively determined using

combustion calorimetry. This technique measures the heat released during the complete

combustion of a substance in a high-pressure oxygen environment.

Experimental Workflow: Combustion Calorimetry
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Caption: Workflow for determining the enthalpy of formation.
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Step-by-Step Methodology:

Sample Preparation: A precise mass of liquid 6-Methyl-1-heptene is hermetically sealed into

a container of known mass and heat of combustion, such as a gelatin capsule or a thin-

walled glass ampoule.

Calorimeter Setup: The sealed sample is placed in a platinum crucible inside a high-strength

stainless steel "bomb." A known volume of water is added to the bomb to ensure saturation

of the final atmosphere. The bomb is then purged and filled with high-purity oxygen to a

pressure of approximately 30 atm.

Combustion: The bomb is submerged in a precisely measured quantity of water in the

calorimeter's insulated vessel. The sample is ignited via an electrical fuse, and the

temperature of the surrounding water is monitored with high-precision thermometry.

Data Analysis: The change in internal energy for the combustion reaction (ΔU_comb) is

calculated from the observed temperature rise and the pre-determined heat capacity of the

calorimeter system.

Correction and Calculation: Corrections are applied for the ignition energy and for the

formation of byproducts like nitric acid. The standard enthalpy of combustion (ΔcH°) is then

calculated from ΔU_comb.

Hess's Law Application: Using the known standard enthalpies of formation for the

combustion products (CO₂ and H₂O), the standard enthalpy of formation of 6-Methyl-1-
heptene is determined using Hess's Law.

Heat Capacity (Cp) and Standard Entropy (S°)
Heat capacity and entropy are fundamental properties that describe how a substance stores

thermal energy and its degree of molecular disorder, respectively. These values are essential

for calculating changes in enthalpy and Gibbs free energy with temperature.

For liquid 6-Methyl-1-heptene at 25 °C and 1.01325 bar, the molar heat capacity (Cp) is

reported as 233.971 J/(mol·K).[1]

Determination by Adiabatic Calorimetry
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The authoritative method for determining heat capacity and, by extension, the third law entropy

of a substance involves low-temperature adiabatic calorimetry.

Step-by-Step Methodology:

Sample Loading: A known mass of the sample is sealed in a calorimeter vessel under

vacuum.

Cooling: The vessel is cooled to cryogenic temperatures, typically near absolute zero (0 K).

Heating Increments: A precisely measured quantity of electrical energy is supplied to the

sample, causing a small, incremental increase in temperature.

Equilibration: The system is allowed to reach thermal equilibrium after each heating step,

and the final temperature is recorded.

Calculation: The heat capacity at each temperature is calculated as the ratio of the energy

input to the measured temperature rise (Cp = dQ/dT).

Entropy Calculation: The standard entropy at a given temperature (e.g., 298.15 K) is

determined by integrating the heat capacity data from 0 K to the target temperature,

accounting for the entropies of any phase transitions (e.g., fusion).

Gibbs Free Energy (ΔG)
Gibbs free energy of formation is the ultimate indicator of a compound's thermodynamic

stability and is crucial for calculating chemical reaction equilibrium constants. It integrates the

contributions of both enthalpy and entropy.

The relationship between these core thermodynamic properties is defined by the fundamental

equation: ΔG° = ΔfH° - TΔS°
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Caption: Relationship between Gibbs Free Energy, Enthalpy, and Entropy.

A calculated value for the standard Gibbs free energy of formation for 6-Methyl-1-heptene is

101.88 kJ/mol, derived using the Joback method.[5] The positive value indicates that, under

standard conditions, the formation of 6-Methyl-1-heptene from its constituent elements in their

standard states is not a spontaneous process.

Phase Change Properties
Phase change characteristics are critical for separation processes, safety assessments, and

process design.

Vapor Pressure and Enthalpy of Vaporization
Vapor pressure dictates the volatility of a substance. The reported vapor pressure for 6-Methyl-
1-heptene is 25.2 mmHg (approximately 0.033 bar), though the temperature for this

measurement is not specified in the source.[3]

The enthalpy of vaporization (ΔvapH°), the energy required to transform one mole of a liquid

into a gas, is reported as 37.87 kJ/mol.[1] The NIST Chemistry WebBook provides a similar

value of 38.90 kJ/mol.[2][5]

Summary of Thermodynamic Data
The following table summarizes the key thermodynamic and physical properties of 6-Methyl-1-
heptene compiled from various sources. It is critical to note that several key thermodynamic

values are based on computational estimations rather than direct experimental measurement.
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Property Value Unit Source & Method

Molecular Weight 112.21 g/mol [2][3] IUPAC

Normal Boiling Point 113 °C [1]

Melting Point -109.99 °C [1]

Critical Temperature 284.85 °C [1]

Critical Pressure 26 bar [1]

Density (liquid @

25°C)
719.05 kg/m ³ [1]

Std. Enthalpy of

Formation (gas)
-129.5 kJ/mol [4] QSPR Model

-88.30 kJ/mol [5] Joback Method

Molar Heat Capacity

(liquid @ 25°C)
233.971 J/(mol·K) [1]

Enthalpy of

Vaporization (ΔvapH°)
37.87 kJ/mol [1]

38.90 kJ/mol [2][5] NIST

Std. Gibbs Free

Energy of Formation

(gas)

101.88 kJ/mol [5] Joback Method

Vapor Pressure 25.2 mmHg [3]

Conclusion and Future Outlook
This guide provides a consolidated overview of the known thermodynamic properties of 6-
Methyl-1-heptene. While physical properties like boiling point and density are well-established,

core thermochemical data such as the enthalpy of formation rely heavily on computational

estimations. The discrepancies between different computational methods highlight a critical gap

in the experimental literature.
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For researchers and drug development professionals, the provided data serves as a robust

starting point for modeling and process simulation. However, for applications requiring high-

fidelity thermochemical data, the experimental determination of the enthalpy of formation via

combustion calorimetry and the heat capacity and entropy via adiabatic calorimetry is strongly

recommended. Such measurements would provide an authoritative grounding for this important

C8H16 isomer and its related chemical systems.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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